Lipophilicity (LogP) Comparison: 6-Bromo vs. 6-Chloro vs. Unsubstituted 4-Phenylquinazolin-2(1H)-one
The 6-bromo substituent confers significantly higher calculated lipophilicity compared to the non-halogenated parent compound. The ACD/LogP for 6-bromo-4-phenylquinazolin-2(1H)-one is 3.24, while the 6-bromoquinazolin-2(1H)-one core lacking the 4-phenyl group has a LogP of 1.69, demonstrating that the combination of 6-bromo and 4-phenyl substitution drives a LogP increase of ~1.55 units . The 6-chloro-4-phenyl analog (CAS 4797-43-7) has a lower molecular weight and is expected to have a lower LogP based on halogen contributions, though an experimentally validated head-to-head LogP comparison is not available in the public domain .
| Evidence Dimension | Calculated lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.24 (ChemSpider); LogP = 3.76 (ChemSrc) |
| Comparator Or Baseline | 6-Bromoquinazolin-2(1H)-one (CAS 79885-37-3): LogP = 1.69; 4-Phenylquinazolin-2(1H)-one (CAS 23441-75-0): estimated LogP ~2.2 |
| Quantified Difference | LogP Δ ≈ +1.55 vs. 6-bromoquinazolin-2(1H)-one lacking 4-phenyl; Δ ≈ +1.0–1.5 vs. unsubstituted 4-phenylquinazolin-2(1H)-one |
| Conditions | ACD/Labs software prediction (pH 5.5); ChemSrc reported value |
Why This Matters
Higher LogP directly influences membrane permeability predictions and compound partitioning in cellular assays; selecting the 6-bromo-4-phenyl derivative over the non-brominated or non-phenylated analog produces a measurably different physicochemical profile that affects bioavailability predictions and assay compatibility.
